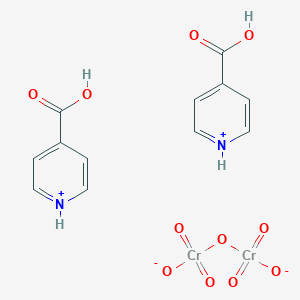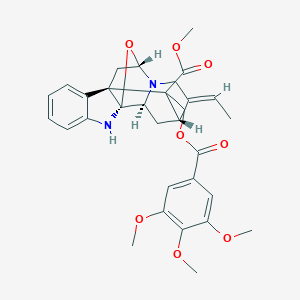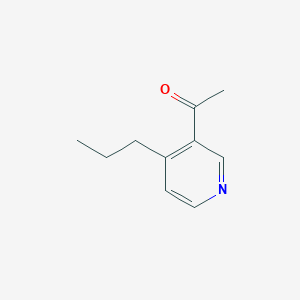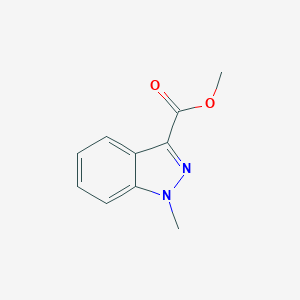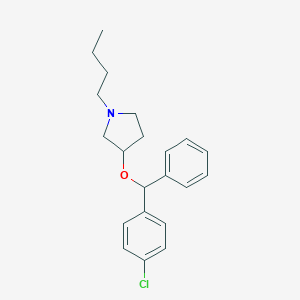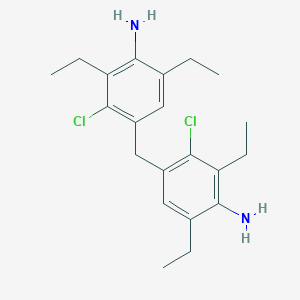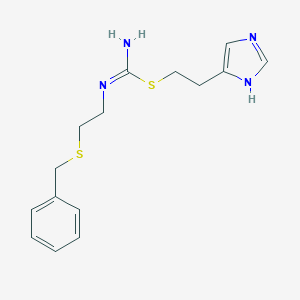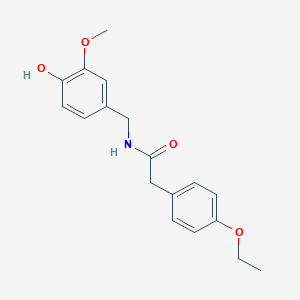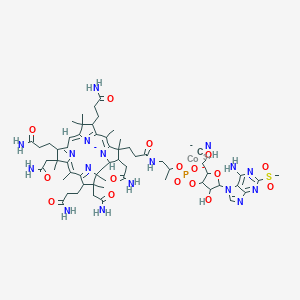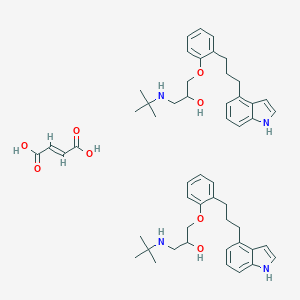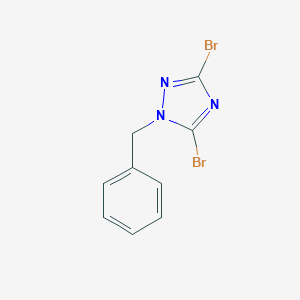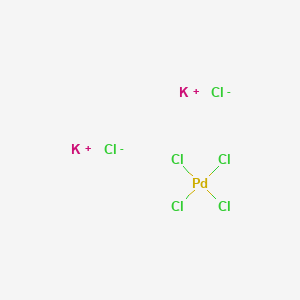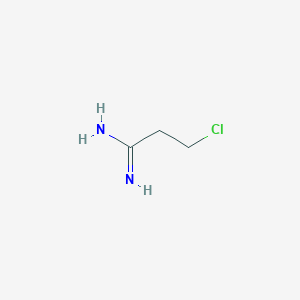
3-Chloropropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropropanimidamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as N-(3-chloropropyl) guanidine or 3-CPGA. The molecular formula of 3-CPGA is C4H10ClN3, and its molecular weight is 131.6 g/mol. In
Mecanismo De Acción
The mechanism of action of 3-CPGA is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, 3-CPGA has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. In cancer research, 3-CPGA has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. In cardiovascular diseases, 3-CPGA has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-CPGA vary depending on the target organ and the dose administered. In neuroscience, 3-CPGA has been shown to improve neurological function and reduce brain damage in animal models of ischemic stroke and traumatic brain injury. In cancer research, 3-CPGA has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In cardiovascular diseases, 3-CPGA has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-CPGA is its versatility in various fields of research. It can be used as a neuroprotective agent, anticancer agent, and cardioprotective agent. Another advantage of 3-CPGA is its relatively low toxicity compared to other chemical compounds with similar properties. However, one of the limitations of 3-CPGA is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 3-CPGA. In neuroscience, further studies are needed to explore the potential neuroprotective effects of 3-CPGA in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cancer research, further studies are needed to investigate the mechanism of action of 3-CPGA and its potential as a combination therapy with other anticancer agents. In cardiovascular diseases, further studies are needed to explore the potential cardioprotective effects of 3-CPGA in other models of cardiac injury, such as heart failure and myocardial infarction.
Conclusion
In conclusion, 3-Chloropropanimidamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-CPGA in various fields of research.
Métodos De Síntesis
The synthesis of 3-CPGA can be achieved through the reaction of 3-chloropropionitrile with guanidine hydrochloride. This reaction results in the formation of 3-CPGA, along with the release of hydrogen chloride gas. The purity of 3-CPGA can be improved through recrystallization using ethanol as a solvent.
Aplicaciones Científicas De Investigación
3-CPGA has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular diseases. In neuroscience, 3-CPGA has been shown to have neuroprotective effects against ischemic stroke and traumatic brain injury. In cancer research, 3-CPGA has been studied as a potential anticancer agent due to its ability to induce apoptosis and inhibit tumor growth. In cardiovascular diseases, 3-CPGA has been shown to have cardioprotective effects against ischemia-reperfusion injury.
Propiedades
Número CAS |
106492-71-1 |
|---|---|
Nombre del producto |
3-Chloropropanimidamide |
Fórmula molecular |
C3H7ClN2 |
Peso molecular |
106.55 g/mol |
Nombre IUPAC |
3-chloropropanimidamide |
InChI |
InChI=1S/C3H7ClN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
Clave InChI |
ZHBRTGUYTVCERJ-UHFFFAOYSA-N |
SMILES |
C(CCl)C(=N)N |
SMILES canónico |
C(CCl)C(=N)N |
Sinónimos |
3-CHLORO-PROPIONAMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



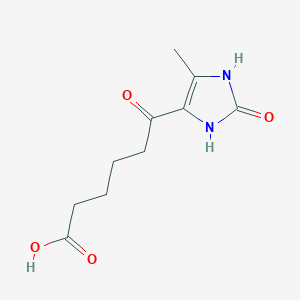
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
